4,4'-Stilbenedicarboxamidine, 2-hydroxy-

Acid‑Sensing Ion Channels Electrophysiology Pain & Ischaemia Research

Hydroxystilbamidine (CAS 495‑99‑8, Fluoro‑Gold™) is a hydroxylated aromatic diamidine that combines strong antiprotozoal/antifungal activity with a unique fluorescence signature. The 2‑hydroxy modification of the stilbene scaffold enhances aqueous stability relative to the parent stilbamidine [REFS‑1] and confers a near‑absence of the trigeminal neuropathy that limits stilbamidine use [REFS‑2].

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
CAS No. 495-99-8
Cat. No. B1199296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Stilbenedicarboxamidine, 2-hydroxy-
CAS495-99-8
Synonymshydroxystilbamidine
hydroxystilbamidine hydrochloride
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N
InChIInChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20)
InChIKeyTUESWZZJYCLFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Stilbenedicarboxamidine, 2-hydroxy- (Hydroxystilbamidine) – Key Differentiators for Scientific Procurement and Assay Design


Hydroxystilbamidine (CAS 495‑99‑8, Fluoro‑Gold™) is a hydroxylated aromatic diamidine that combines strong antiprotozoal/antifungal activity with a unique fluorescence signature. The 2‑hydroxy modification of the stilbene scaffold enhances aqueous stability relative to the parent stilbamidine [REFS‑1] and confers a near‑absence of the trigeminal neuropathy that limits stilbamidine use [REFS‑2]. These properties, together with quantifiable potency advantages in specific ion‑channel and nucleic‑acid binding assays, make the compound a non‑interchangeable tool for researchers working in parasitology, neuroanatomical tracing, and ion‑channel pharmacology.

Why Stilbamidine, Pentamidine or DAPI Cannot Replace 4,4′-Stilbenedicarboxamidine, 2-hydroxy- in Specialised Applications


Although several diamidines share a DNA‑binding stilbene or diphenoxyalkane core, 4,4′‑stilbenedicarboxamidine, 2‑hydroxy‑ differs from its closest structural relatives in at least four quantifiable dimensions: (i) 25‑fold greater potency against acid‑sensing ion channels, (ii) near‑elimination of stilbamidine‑associated trigeminal neuropathy, (iii) a 50% higher clinically tolerated daily dose, and (iv) dual‑emission fluorescence that distinguishes DNA from RNA in a single staining step [REFS‑1]. These differences are not incremental; substituting any of the common alternatives will compromise assay sensitivity, in‑vivo tolerability, or multiplexing capability in the applications documented below.

Quantitative Differentiation Evidence for 4,4′-Stilbenedicarboxamidine, 2-hydroxy- vs Closest Analogs


25‑Fold Greater ASIC Channel Inhibition Potency vs Pentamidine

Hydroxystilbamidine blocks acid‑sensing ion channel (ASIC) currents in primary cultured hippocampal neurons with an IC₅₀ of 1.5 µM, whereas pentamidine—the closest clinically used diamidine—requires a 25‑fold higher concentration (IC₅₀ = 38 µM) to achieve equivalent blockade [REFS‑1]. This potency advantage is structure‑dependent and directly attributable to the 2‑hydroxy substitution pattern.

Acid‑Sensing Ion Channels Electrophysiology Pain & Ischaemia Research

Near‑Elimination of Trigeminal Neuropathy vs Stilbamidine—Clinically Meaningful Safety Advantage

In a published series of 125 patients treated with 2‑hydroxystilbamidine, only one doubtful report of fifth‑nerve neuropathy was documented (incidence ≈0.8%), whereas stilbamidine consistently produces trigeminal neuropathy in a substantial proportion of recipients [REFS‑1]. This differential reflects the 2‑hydroxy modification’s ability to disrupt the toxophore responsible for neuromuscular damage while retaining antiparasitic efficacy.

Drug Safety Antiprotozoal Therapy Neurotoxicity

50% Higher Maximally Effective Daily Dose vs Stilbamidine in Blastomycosis

In the treatment of systemic North American blastomycosis, the maximally effective daily dose of 2‑hydroxystilbamidine was 450 mg, compared with 300 mg for stilbamidine—a 50% increase [REFS‑1]. This higher dose tolerance enables attainment of greater tissue drug levels without an increase in treatment‑limiting toxicity, a direct consequence of the compound’s improved safety profile.

Antifungal Chemotherapy Dose Optimisation North American Blastomycosis

Dual‑Emission Fluorescence Discriminates DNA from RNA—Unique Among Diamidine Dyes

Hydroxystilbamidine (Fluoro‑Gold™) exhibits distinct emission maxima when bound to DNA (≈625 nm) and RNA, enabling simultaneous two‑colour discrimination of nucleic acids in a single staining step [REFS‑1]. In contrast, the widely used diamidine dye DAPI emits only a single blue fluorescence peak (≈461 nm) regardless of nucleic acid type, providing no differentiation capability.

Fluorescent Probes Neuroanatomical Tracing Multiplexed Nucleic Acid Detection

High‑Impact Application Scenarios for 4,4′-Stilbenedicarboxamidine, 2-hydroxy- Based on Verified Differentiation Data


ASIC‑Targeted Electrophysiology and Pain‑Pathway Pharmacology

The 25‑fold greater ASIC‑inhibitory potency of hydroxystilbamidine over pentamidine (IC₅₀ 1.5 µM vs 38 µM) [REFS‑1] makes it the optimal tool compound for studying acid‑sensing ion channels in pain, ischaemia, and multiple‑sclerosis models. Researchers can use 25‑fold lower bath concentrations than pentamidine, reducing solvent‑related artefacts and enabling cleaner dose‑response relationships in patch‑clamp and multielectrode‑array recordings.

Chronic In‑Vivo Antiprotozoal Efficacy Models Requiring Prolonged Dosing

The near‑elimination of trigeminal neuropathy and the 50% higher tolerated daily dose relative to stilbamidine [REFS‑1, REFS‑2] allow hydroxy‑stilbamidine to be administered for extended periods in rodent models of leishmaniasis, trypanosomiasis and blastomycosis. This safety margin supports the high cumulative doses needed to achieve parasitological cure in visceral leishmaniasis and CNS‑stage trypanosomiasis models.

Retrograde Neuronal Tracing with Simultaneous DNA/RNA Counterstaining

The dual‑emission fluorescence of hydroxystilbamidine (Fluoro‑Gold™) permits simultaneous visualisation of neuronal cytoarchitecture (DNA‑bound red signal) and cytoplasmic RNA‑rich Nissl substance in a single‑step staining protocol [REFS‑1]. This replaces sequential DAPI plus RNA‑stain workflows, cutting processing time and reducing reagent cost in neuroanatomical mapping studies.

Antifungal Drug‑Discovery Screening in Blastomycosis and Systemic Mycosis Models

The 450 mg maximally effective daily dose [REFS‑1] provides a clear efficacy benchmark for screening novel antifungal candidates against Blastomyces dermatitidis. Because hydroxystilbamidine is well‑tolerated at this elevated dose, it serves as a high‑bar positive control in in‑vivo antifungal efficacy experiments, ensuring that only compounds with genuinely superior potency advance.

Quote Request

Request a Quote for 4,4'-Stilbenedicarboxamidine, 2-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.